molecular formula C13H19N3O3 B2943202 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034490-38-3

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2943202
CAS No.: 2034490-38-3
M. Wt: 265.313
InChI Key: BGEHWRKFHZPQMZ-UHFFFAOYSA-N
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Description

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound featuring a piperidine ring fused with an imidazolidine-2,4-dione core, substituted at the piperidin-4-yl position with a cyclobutanecarbonyl group.

Properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-11-8-14-13(19)16(11)10-4-6-15(7-5-10)12(18)9-2-1-3-9/h9-10H,1-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHWRKFHZPQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanecarbonyl chloride with piperidin-4-amine to form the intermediate 1-(Cyclobutanecarbonyl)piperidin-4-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, especially at the carbonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Structural and Molecular Properties of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione and Analogs

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight Structural Notes References
This compound (Hypothetical) Cyclobutanecarbonyl C₁₃H₁₇N₃O₃* ~275.3* Larger cyclobutane ring enhances steric bulk N/A
3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (2034427-60-4) 4-Fluorophenoxy acetyl C₁₈H₂₀FN₃O₅ 377.37 Fluorine improves lipophilicity and stability
1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione (2195937-91-6) Cyclopropanecarbonyl, methyl on imidazolidine C₁₃H₁₉N₃O₃ 265.31 Smaller cyclopropane ring; methyl adds steric bulk
1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (2189497-76-3) 2,5-Dichlorothiophene-3-carbonyl, methyl C₁₄H₁₅Cl₂N₃O₃S 376.3 Aromatic thiophene with electron-withdrawing Cl
1-{1-[2-(1H-Indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (2097892-85-6) Indolyl acetyl, trifluoroethyl C₂₀H₂₁F₃N₄O₃ 422.4 Trifluoroethyl enhances metabolic resistance

*Estimated based on structural analogs.

Substituent Effects on Properties

  • Cyclobutanecarbonyl vs. Cyclopropanecarbonyl : The cyclobutane ring (7-membered including carbonyl) provides greater conformational flexibility and steric bulk compared to the smaller cyclopropane ring (6-membered) . This may influence binding affinity in protein targets.
  • Fluorophenoxy vs.

Biological Activity

The compound 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione , also known by its CAS number 2034490-38-3 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Molecular Structure

The molecular formula of this compound is C13H19N3O3C_{13}H_{19}N_{3}O_{3} with a molecular weight of 265.31 g/mol . The structure features an imidazolidine core, which is significant for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight265.31 g/mol
CAS Number2034490-38-3
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Potential inhibition of cancer cell proliferation.
  • Antibacterial Effects : Activity against various bacterial strains.
  • Antifungal Properties : Efficacy in inhibiting fungal growth.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study published in PubMed evaluated a series of imidazolidine derivatives, including the target compound, for their antitumor properties. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy .
  • Antibacterial and Antifungal Activities :
    • Another investigation focused on the synthesis of piperidine derivatives and their biological evaluations. The findings revealed that compounds structurally related to this compound exhibited noteworthy antibacterial and antifungal activities .
  • Mechanistic Insights :
    • Preliminary mechanistic studies suggest that the compound may exert its effects through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate these mechanisms fully.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with related compounds.

Compound NameAntitumor ActivityAntibacterial ActivityAntifungal Activity
This compoundHighModerateModerate
Similar Imidazolidine Derivative AModerateHighLow
Piperidine Derivative BLowHighModerate

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